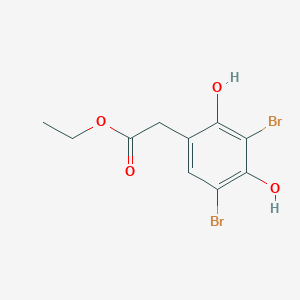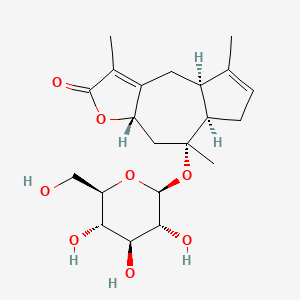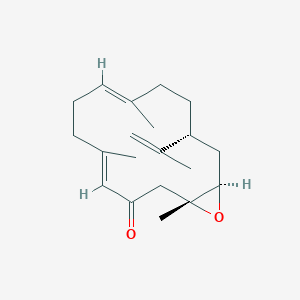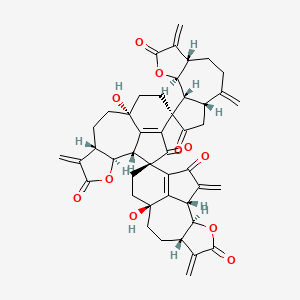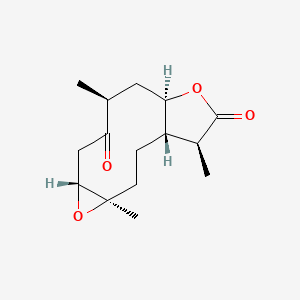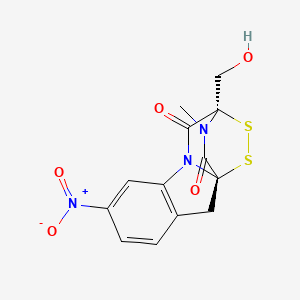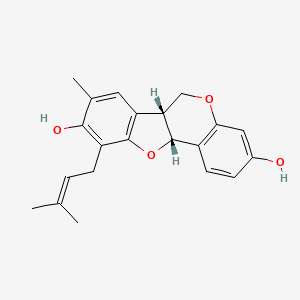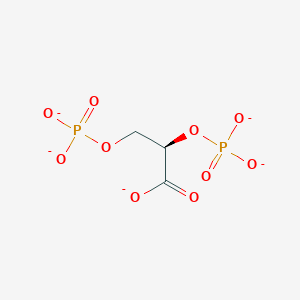
2,3-bisphosphonato-D-glycerate(5-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bisphosphonato-D-glycerate(5-) is an organophosphate oxoanion arising from deprotonation of the phospho and carboxy groups of 2,3-bisphospho-D-glyceric acid; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2,3-bisphospho-D-glyceric acid.
Applications De Recherche Scientifique
1. Enzymatic Stimulation
2,3-bisphosphonato-D-glycerate (2,3-DPG) is a potent stimulator of the cytosolic 5'-nucleotidase, an enzyme that preferentially hydrolyzes IMP and GMP, in various human and rat tissues. This stimulation varies across different cell types, indicating a role in cellular energy processes and nucleotide metabolism (Bontemps et al., 1989).
2. Cofactor in Metabolic Reactions
2,3-DPG functions as a crucial cofactor for phosphoglyceromutase, an enzyme involved in glycolysis. Its presence in high concentrations in mammalian erythrocytes suggests an additional role in regulating hemoglobin function and efficient oxygen transport (Chiba & Sasaki, 1978).
3. Role in Phosphoglycerate Mutases
2,3-DPG is required as a cofactor by the phosphoglycerate mutase from rabbit muscle, which is involved in the intermolecular transfer of phosphoryl groups. This highlights its role in enzymatic processes and protein function (Blättler & Knowles, 1980).
4. Impact on Red Blood Cells
Research indicates that incubating red blood cells with glycolate leads to a decrease in 2,3-DPG levels. This could be a potential method to assess the effects of 2,3-DPG alterations in various blood-related conditions, such as anemia (Rose, 1976).
5. Expression and Characterization in E. coli
Human bisphosphoglycerate mutase, which synthesizes 2,3-DPG, has been expressed and characterized in E. coli. This opens possibilities for further research and manipulation of 2,3-DPG in a controlled environment (Calvin et al., 1990).
6. Inhibitory Effects on Yeast Enzymes
The bisphosphonomethyl analogue of 2,3-DPG has been found to be a competitive inhibitor of yeast phosphoglycerate mutase, indicating its potential use in studying the mechanism of cofactor-dependent phosphoglycerate mutases (McAleese et al., 1987).
Propriétés
Formule moléculaire |
C3H3O10P2-5 |
|---|---|
Poids moléculaire |
261 g/mol |
Nom IUPAC |
(2R)-2,3-diphosphonatooxypropanoate |
InChI |
InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5/t2-/m1/s1 |
Clé InChI |
XOHUEYCVLUUEJJ-UWTATZPHSA-I |
SMILES isomérique |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
SMILES canonique |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



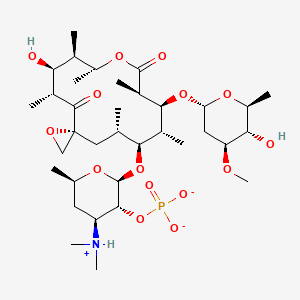
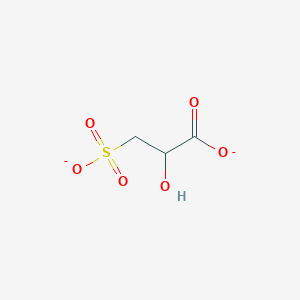
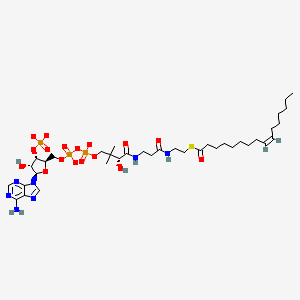
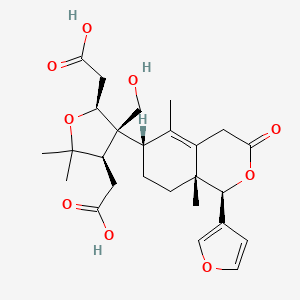
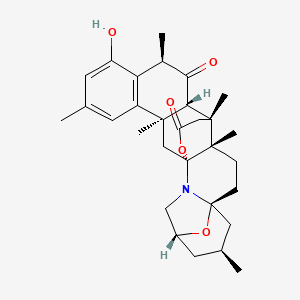
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
